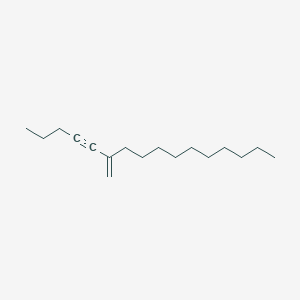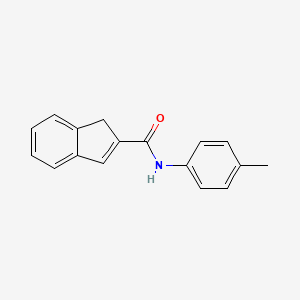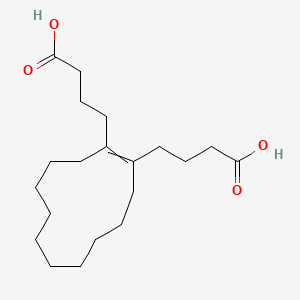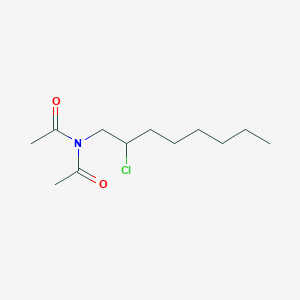
N-Acetyl-N-(2-chlorooctyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(2-chlorooctyl)acetamide is a chemical compound with the molecular formula C12H22ClNO2 It is an amide derivative, characterized by the presence of an acetyl group and a chlorooctyl chain attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorooctylamine+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or alcohols.
Hydrolysis: Products include acetic acid and 2-chlorooctylamine.
Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylaspartic acid: Similar in structure due to the presence of an acetyl group.
N-Acetylhistamine: Contains an acetyl group and is used in biological studies.
N-Acetylserotonin: Another acetylated compound with biological significance.
Uniqueness
N-Acetyl-N-(2-chlorooctyl)acetamide is unique due to the presence of the chlorooctyl chain, which imparts distinct chemical properties and reactivity compared to other acetylated compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89736-59-4 |
|---|---|
Molekularformel |
C12H22ClNO2 |
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
N-acetyl-N-(2-chlorooctyl)acetamide |
InChI |
InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3 |
InChI-Schlüssel |
NLKSEVJDWLHHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN(C(=O)C)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


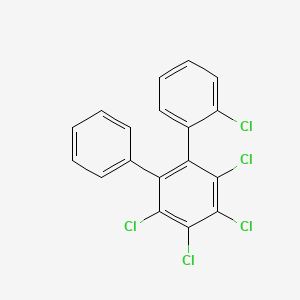
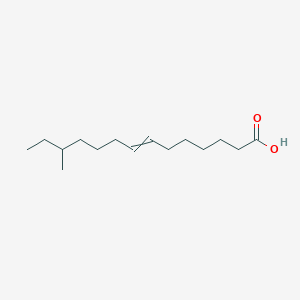
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
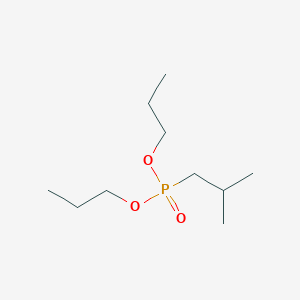
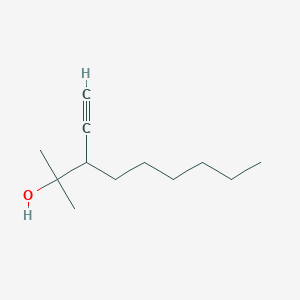
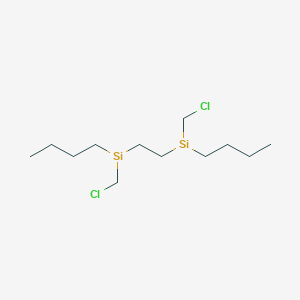

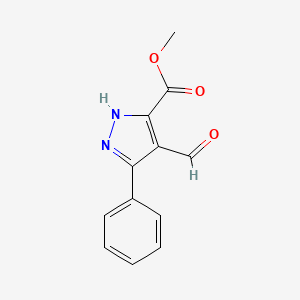
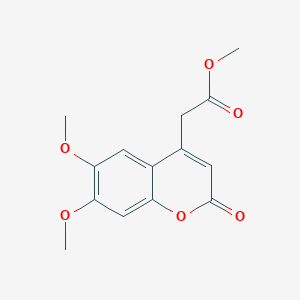
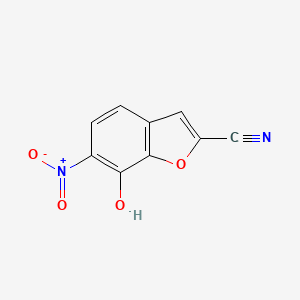
silane](/img/structure/B14395717.png)
